molecular formula C8H5N3 B1495409 7-Ethynyl-1H-pyrazolo[4,3-b]pyridine

7-Ethynyl-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B1495409
M. Wt: 143.15 g/mol
InChI Key: LWZANSHIDPCQGI-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of this compound exhibits a planar bicyclic core structure with specific geometric parameters that define its three-dimensional conformation. The compound features a pyrazole ring containing two nitrogen atoms at positions 1 and 2, fused to a pyridine ring containing a nitrogen atom at position 4 of the overall numbering system. The ethynyl substituent (-C≡C-H) is positioned at carbon 7, introducing a linear geometry that extends from the aromatic core structure.

The simplified molecular-input line-entry system representation C#Cc1ccnc2c1[nH]nc2 illustrates the connectivity pattern, where the ethynyl carbon forms a triple bond with the terminal hydrogen atom. Crystallographic studies of related pyrazolo[4,3-b]pyridine derivatives provide insights into the planarity and bond angles characteristic of this ring system. The fused ring structure typically exhibits minimal deviation from planarity, with dihedral angles between the pyrazole and pyridine rings generally less than 5 degrees.

Table 1: Molecular Parameters of this compound

Parameter Value Reference
Chemical Abstracts Service Number 1374652-54-6
Molecular Formula C₈H₅N₃
Molecular Weight 143.15 g/mol
Ring System Bicyclic heterocycle
Ethynyl Position Carbon 7

The tautomeric preference for the 1H-form over the 2H-form has been established through computational analysis using Austin Model 1 calculations, which demonstrate a significant energy difference favoring the 1H-tautomer. This preference influences the compound's chemical reactivity and intermolecular interactions, particularly affecting hydrogen bonding patterns and aromatic stacking interactions in solid-state structures.

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear magnetic resonance spectroscopic analysis of this compound provides definitive structural confirmation through characteristic chemical shift patterns and coupling constants. Proton nuclear magnetic resonance spectroscopy reveals distinct signals corresponding to the aromatic protons within the fused ring system, typically appearing in the 7.5-9.0 parts per million region characteristic of electron-deficient aromatic systems. The ethynyl proton appears as a characteristic singlet in the 3.0-3.5 parts per million range, representing the terminal alkyne hydrogen.

Carbon-13 nuclear magnetic resonance spectroscopy demonstrates the presence of the ethynyl carbon atoms, with the alkyne carbons appearing at distinct chemical shifts reflecting their sp-hybridization state. The aromatic carbon atoms of the pyrazole and pyridine rings exhibit chemical shifts consistent with their electronic environments, influenced by the nitrogen atoms within the heterocyclic framework.

Infrared spectroscopic analysis reveals characteristic absorption bands that confirm the presence of key functional groups. The ethynyl C≡C stretch typically appears in the 2100-2200 wavenumber region, while the aromatic C=C and C=N stretches appear in the 1500-1600 wavenumber range. The N-H stretch of the pyrazole ring manifests as a broad absorption in the 3200-3400 wavenumber region.

Ultraviolet-visible spectroscopic analysis demonstrates characteristic absorption maxima corresponding to π→π* transitions within the aromatic system. The extended conjugation through the fused ring system and the ethynyl substituent influences the electronic transitions, resulting in absorption bands that are typically red-shifted compared to the unsubstituted pyrazolo[4,3-b]pyridine core.

Table 2: Spectroscopic Characteristics of this compound

Spectroscopic Method Key Features Chemical Shift/Wavenumber Range
¹H Nuclear Magnetic Resonance Aromatic protons 7.5-9.0 ppm
¹H Nuclear Magnetic Resonance Ethynyl proton 3.0-3.5 ppm
Infrared C≡C stretch 2100-2200 cm⁻¹
Infrared N-H stretch 3200-3400 cm⁻¹
Infrared Aromatic C=C, C=N 1500-1600 cm⁻¹

Comparative Analysis with Pyrazolo[4,3-b]pyridine Isomers

Comparative structural analysis of this compound with related isomers reveals significant differences in molecular properties and chemical behavior. The positional isomer 5-Ethynyl-1H-pyrazolo[4,3-b]pyridine shares the same molecular formula C₈H₅N₃ and molecular weight of 143.15 daltons but exhibits distinct reactivity patterns due to the different positioning of the ethynyl substituent. The 5-ethynyl isomer places the alkyne functionality at a position that is electronically distinct from the 7-position, affecting both the compound's electronic distribution and steric accessibility.

Regioisomeric compounds such as 4-Ethynyl-1H-pyrazolo[3,4-b]pyridine represent a different fusion pattern of the pyrazole and pyridine rings, resulting in altered nitrogen positioning within the bicyclic framework. This alternative ring fusion creates different electronic environments and hydrogen bonding capabilities, significantly influencing the compound's physical and chemical properties.

The parent compound 1H-pyrazolo[4,3-b]pyridine, without ethynyl substitution, exhibits different solubility characteristics and chemical reactivity compared to the ethynyl-substituted derivative. The introduction of the ethynyl group at position 7 enhances the compound's ability to participate in cross-coupling reactions and provides additional sites for chemical modification through alkyne chemistry.

Table 3: Comparative Analysis of Pyrazolopyridine Isomers

Compound Chemical Abstracts Service Number Molecular Formula Key Structural Differences
This compound 1374652-54-6 C₈H₅N₃ Ethynyl at position 7
5-Ethynyl-1H-pyrazolo[4,3-b]pyridine 1374652-56-8 C₈H₅N₃ Ethynyl at position 5
4-Ethynyl-1H-pyrazolo[3,4-b]pyridine 1374651-63-4 C₈H₅N₃ Different ring fusion pattern
1H-pyrazolo[4,3-b]pyridine 272-51-5 C₆H₅N₃ No ethynyl substitution

Tautomeric considerations play a crucial role in distinguishing between these isomers. While all compounds in this series can exist in both 1H and 2H tautomeric forms, computational studies consistently demonstrate the greater stability of the 1H-tautomer across the series. The energy difference between tautomers can vary slightly depending on the substitution pattern and position, with electron-withdrawing or electron-donating substituents influencing the relative stabilities.

Electronic effects of the ethynyl substituent differ significantly between positional isomers. The 7-position in this compound is adjacent to the pyridine nitrogen, creating different inductive and resonance effects compared to the 5-position in the corresponding isomer. These electronic differences manifest in altered nuclear magnetic resonance chemical shifts, infrared absorption frequencies, and ultraviolet-visible absorption maxima.

Properties

Molecular Formula

C8H5N3

Molecular Weight

143.15 g/mol

IUPAC Name

7-ethynyl-1H-pyrazolo[4,3-b]pyridine

InChI

InChI=1S/C8H5N3/c1-2-6-3-4-9-7-5-10-11-8(6)7/h1,3-5H,(H,10,11)

InChI Key

LWZANSHIDPCQGI-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C2C(=NC=C1)C=NN2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs within the Pyrazolo[4,3-b]pyridine Family

Compound Name Molecular Formula Substituent Key Features/Applications Reference
7-Ethynyl-1H-pyrazolo[4,3-b]pyridine C₈H₅N₃ Ethynyl High reactivity for click chemistry; potential as a synthetic intermediate
1H-Pyrazolo[4,3-b]pyridin-5-amine C₈H₆N₄ Amino (-NH₂) Enhanced hydrogen-bonding capacity; possible use in kinase inhibitor design
6-Vinyl-1H-pyrazolo[4,3-b]pyridine C₈H₇N₃ Vinyl (-CH=CH₂) Conjugated system for materials science; intermediate in cross-coupling reactions

Key Observations:

  • Substituent Effects: The ethynyl group’s triple bond enables participation in Huisgen cycloaddition (click chemistry), distinguishing it from the amino and vinyl analogs. The amino derivative’s -NH₂ group may improve solubility and binding affinity in biological systems, while the vinyl group’s conjugated system could enhance optoelectronic properties .
  • Synthetic Flexibility: Ethynyl and vinyl derivatives are synthesized via palladium-catalyzed cross-coupling reactions, whereas amino derivatives often involve nucleophilic substitution or reduction of nitro precursors .

Electronic Structure Comparison with Fused Heterocycles

  • 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole): This compound (C₇H₆N₂) shares a fused pyridine ring but replaces pyrazole with pyrrole. Studies indicate higher electron density at positions 4 and 6 in the pyridine ring compared to pyrazolo[4,3-b]pyridines, reducing nucleophilic attack susceptibility . Such electronic differences may influence reactivity in medicinal chemistry contexts, where pyrazolo-pyridines are often more stable under acidic conditions.

Preparation Methods

Halogenation Step

  • Starting from pyrazolo[4,3-b]pyridine, selective halogenation at the 7-position is achieved using electrophilic halogen sources under controlled conditions.
  • This step is critical to provide a suitable leaving group for subsequent cross-coupling.

Sonogashira Cross-Coupling Reaction

  • The halogenated intermediate undergoes coupling with terminal alkynes (acetylene or substituted alkynes) in the presence of a palladium catalyst.
  • Common catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂).
  • The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
  • Temperature is maintained between 60–90°C to optimize yield while minimizing side reactions.
  • Base such as triethylamine or diisopropylethylamine is used to deprotonate the terminal alkyne and facilitate coupling.

Purification

  • The crude product is purified using column chromatography or recrystallization to achieve purity levels greater than 95%.
  • Analytical techniques such as high-performance liquid chromatography (HPLC) confirm the purity and structural integrity of the final compound.

Alternative Synthetic Routes for Pyrazolo[4,3-b]pyridine Core

Recent advances have introduced efficient one-pot methods for synthesizing pyrazolo[4,3-b]pyridines, which can be adapted for preparing substituted derivatives like 7-ethynyl analogs.

  • Starting Materials: Readily available 2-chloro-3-nitropyridines.
  • Key Reactions: Sequence involving nucleophilic aromatic substitution (SNAr) and modified Japp–Klingemann reactions.
  • This method combines azo-coupling, deacylation, and pyrazole ring annulation in a one-pot procedure, improving operational simplicity and yield.
  • An unusual C-N migration of the acetyl group was observed during the process, which was elucidated by NMR and X-ray crystallography studies.
  • The final pyrazolo[4,3-b]pyridine scaffold is obtained by intramolecular nucleophilic substitution of the nitro group with hydrazone anions derived from the Japp–Klingemann reaction intermediates.

This protocol can be adapted to introduce various substituents, including ethynyl groups, via subsequent palladium-catalyzed cross-coupling on the functionalized pyrazolo[4,3-b]pyridine core.

Optimization Parameters and Reaction Conditions

Parameter Details Impact on Synthesis
Catalyst Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ High coupling efficiency and selectivity
Solvent Polar aprotic solvents (DMF, acetonitrile) Enhances reactivity and solubility of reactants
Temperature 60–90°C Balances reaction rate and minimizes side-products
Base Triethylamine, diisopropylethylamine Deprotonates terminal alkyne, facilitates coupling
Purification Column chromatography, recrystallization Achieves >95% purity
Reaction Time Typically several hours, optimized per substrate Ensures complete conversion without degradation

Mechanistic Insights

  • The Sonogashira reaction mechanism involves oxidative addition of the halogenated pyrazolo[4,3-b]pyridine to Pd(0), transmetallation with the copper acetylide intermediate, and reductive elimination to form the C-C bond.
  • The ethynyl substituent’s linear geometry and electronic properties enhance binding affinity in biological systems, which underscores the importance of precise synthetic control.

Analytical Characterization Post-Synthesis

Summary Table of Preparation Methods

Step Methodology Key Reagents/Catalysts Conditions Outcome/Notes
Halogenation Electrophilic halogenation Halogen source (e.g., Br₂, Cl₂) Controlled temperature Selective 7-position halogenation
Sonogashira Cross-Coupling Pd-catalyzed coupling with terminal alkyne Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, base 60–90°C, DMF or acetonitrile Efficient ethynyl group installation
One-pot Pyrazolo[4,3-b]pyridine synthesis SNAr + Japp–Klingemann reactions 2-chloro-3-nitropyridines, arenediazonium tosylates Room temp to 40°C, pyridine, pyrrolidine Operationally simple, high yield, intermediate rearrangements observed

Research Findings and Notes

  • The Sonogashira reaction remains the most reliable and widely used method for introducing the ethynyl substituent at the 7-position.
  • The one-pot method for pyrazolo[4,3-b]pyridine core synthesis offers an alternative for constructing the heterocyclic scaffold before functionalization.
  • Reaction conditions must be carefully optimized to avoid side reactions such as ester hydrolysis or acetyl group migration.
  • The ethynyl group enhances biological activity by improving binding affinity through steric and electronic effects.
  • Purity and structural confirmation using advanced analytical techniques are essential for ensuring the quality of the synthesized compound.

This detailed overview synthesizes current knowledge on the preparation of this compound, highlighting the critical steps, reaction conditions, and analytical methods necessary for successful synthesis. The combination of classical palladium-catalyzed cross-coupling and innovative one-pot heterocycle formation strategies provides versatile routes for producing this important compound for research and pharmaceutical applications.

Q & A

Q. Basic Research Focus

  • ¹H/¹³C NMR : Assign peaks for ethynyl protons (δ 2.8–3.2 ppm) and pyridine carbons (δ 140–160 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <2 ppm error .
  • HPLC-PDA : Purity >98% using C18 columns (acetonitrile/water gradient) .

How can researchers address discrepancies in structure-activity relationship (SAR) data when modifying substituents on the pyrazolo[4,3-b]pyridine core?

Q. Advanced Research Focus

  • Multivariate Analysis : Use partial least squares (PLS) regression to correlate substituent properties (e.g., LogP, Hammett σ) with activity .
  • Orthogonal Assays : Validate kinase inhibition via fluorescence polarization and thermal shift assays to rule out assay-specific artifacts .
  • X-ray Crystallography : Resolve binding modes of conflicting analogs (e.g., ethynyl vs. trifluoromethyl derivatives) to identify steric clashes or unexpected interactions .

What in vitro and in vivo models are suitable for evaluating the pharmacokinetic properties of this compound derivatives?

Q. Advanced Research Focus

  • In Vitro :
    • Microsomal stability assays (human/rodent liver microsomes) to assess metabolic clearance .
    • Plasma protein binding (equilibrium dialysis) to determine free fraction .
  • In Vivo :
    • Rodent pharmacokinetics: Oral bioavailability (AUC₀–₂₄) and brain penetration (Kp >0.3) in Sprague-Dawley rats .
    • Toxicity screening: Ames test for mutagenicity and hERG inhibition assays .

What strategies mitigate off-target effects of this compound in kinase inhibition studies?

Q. Advanced Research Focus

  • Selectivity Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-targets .
  • Proteolysis-Targeting Chimeras (PROTACs) : Attach E3 ligase ligands to degrade specific kinases, reducing off-target activity .
  • Dose-Response Analysis : Use Hill slopes to distinguish specific (slope ≈1) vs. non-specific binding (slope <1) .

How do solvent polarity and pH impact the stability of this compound in aqueous solutions?

Q. Basic Research Focus

  • pH Stability : Degrades rapidly at pH >8 due to ethynyl group hydrolysis; stable at pH 5–7 (t₁/₂ >24 hours) .
  • Solvent Effects : Use co-solvents (e.g., 10% DMSO in PBS) to enhance solubility without compromising stability .

What computational methods predict the metabolic pathways of this compound?

Q. Advanced Research Focus

  • Density Functional Theory (DFT) : Calculate activation energies for cytochrome P450-mediated oxidation at the ethynyl group .
  • Machine Learning : Train models on PubChem data to predict glucuronidation sites .

How does the ethynyl substituent affect the compound’s ability to cross the blood-brain barrier (BBB)?

Q. Advanced Research Focus

  • LogD Analysis : Ethynyl derivatives exhibit LogD ~2.5, balancing lipophilicity for BBB penetration without excessive plasma protein binding .
  • P-glycoprotein Efflux : Low efflux ratio (B→A/A→B <2) in MDCK-MDR1 assays indicates minimal P-gp interaction .

What crystallographic techniques resolve the solid-state structure of this compound derivatives?

Q. Advanced Research Focus

  • Single-Crystal X-ray Diffraction : Monoclinic crystals (space group P2₁/c) with Cu-Kα radiation (λ=1.54178 Å) reveal bond angles and packing interactions .
  • Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., C–H⋯N hydrogen bonds) influencing solubility .

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